

An In-depth Technical Guide to Bioconjugation with Azido-PEG2-NHS Ester

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Compound of Interest

Compound Name: Azido-PEG2-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG2-NHS ester**, a heterobifunctional crosslinker integral to modern bioconjugation strategies. We will delve into its chemical properties, applications, and detailed protocols for its use in modifying biomolecules for research and therapeutic development.

Introduction to Azido-PEG2-NHS Ester

Azido-PEG2-NHS ester is a versatile chemical tool that facilitates the covalent linkage of molecules to proteins and other biomolecules.^[1] It comprises three key components:

- **N-Hydroxysuccinimide (NHS) Ester:** An amine-reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine residues and the N-terminus of proteins.^[2]
- **Polyethylene Glycol (PEG) Spacer:** A short, two-unit PEG chain that enhances the hydrophilicity and solubility of the molecule and the resulting conjugate in aqueous environments.^[3]
- **Azide Group:** A bioorthogonal functional group that enables highly specific and efficient "click chemistry" reactions with alkyne-containing molecules, even in complex biological mixtures.^[4]

This trifunctional architecture allows for a two-step conjugation strategy. First, the NHS ester is used to attach the azido-PEG2 linker to a biomolecule. Subsequently, the azide group can be specifically reacted with a molecule bearing a complementary alkyne group, such as a fluorescent dye, a drug molecule, or another biomolecule.

Quantitative Data

The efficiency of bioconjugation with **Azido-PEG2-NHS ester** is influenced by several factors, including pH, temperature, and reactant concentrations. The following tables summarize key quantitative data related to the performance of this crosslinker.

Table 1: Physicochemical Properties of **Azido-PEG2-NHS Ester**

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ N ₄ O ₆	[3]
Molecular Weight	300.3 g/mol	[3]
CAS Number	1312309-64-0	[3]
Purity	Typically ≥98%	[3]
Solubility	Soluble in DMSO, DMF, DCM	[3]
Storage	-20°C, desiccated	[3]

Table 2: Hydrolysis Half-life of NHS Esters

The NHS ester moiety is susceptible to hydrolysis, which competes with the desired amine reaction. The rate of hydrolysis is highly dependent on pH and temperature.

pH	Temperature	Half-life	Source(s)
7.0	0°C	4-5 hours	[2]
8.6	4°C	10 minutes	[2]

Table 3: Typical Reaction Parameters for Protein Labeling

The following are typical starting conditions for labeling an antibody with an Azido-PEG-NHS ester. Optimization is often necessary for specific applications.

Parameter	Recommended Value	Notes	Source(s)
Protein Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.	[2]
Molar Excess of Reagent	20-fold	Should be optimized to achieve the desired degree of labeling.	[5]
Reaction Buffer	Phosphate-buffered saline (PBS)	Amine-free buffers such as PBS are essential to avoid competing reactions.	[5]
pH	7.2 - 8.5	Balances amine reactivity with NHS ester hydrolysis.	[6]
Reaction Time	30-60 minutes at room temperature or 2 hours on ice	Can be adjusted to control the extent of labeling.	[5]
Degree of Labeling (DOL)	4-6 azides per antibody	Represents the average number of linker molecules per protein.	[5]

Experimental Protocols

Protocol 1: Labeling of a Protein (e.g., Chemokine CXCL12) with Azido-PEG2-NHS Ester

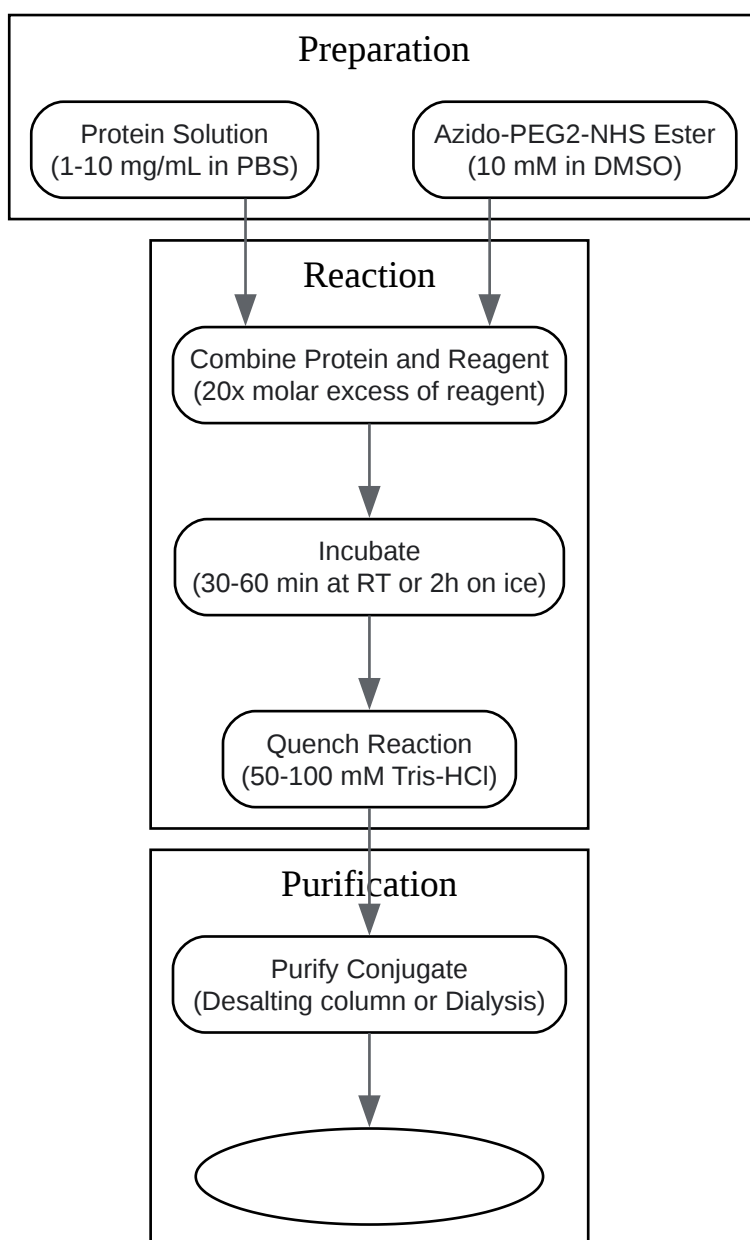
This protocol describes the general procedure for covalently attaching **Azido-PEG2-NHS ester** to a protein containing primary amines.

Materials:

- Protein of interest (e.g., CXCL12) in an amine-free buffer (e.g., PBS, pH 7.4)
- **Azido-PEG2-NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette

Procedure:

- **Protein Preparation:** Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein solution contains amine-containing buffers like Tris, they must be removed via dialysis or buffer exchange.
- **Reagent Preparation:** Immediately before use, allow the vial of **Azido-PEG2-NHS ester** to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
- **Labeling Reaction:** Add a 20-fold molar excess of the **Azido-PEG2-NHS ester** stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent protein denaturation.[\[5\]](#)
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[\[5\]](#)
- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
- **Purification:** Remove the unreacted **Azido-PEG2-NHS ester** and byproducts by dialysis against a suitable buffer or by using a desalting column.[\[5\]](#)



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Caption: Experimental workflow for labeling a protein with **Azido-PEG2-NHS ester**.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent probe) onto the azide-labeled protein from Protocol 1.

Materials:

- Azide-labeled protein
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Copper ligand (e.g., THPTA)
- Reaction buffer (e.g., PBS)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

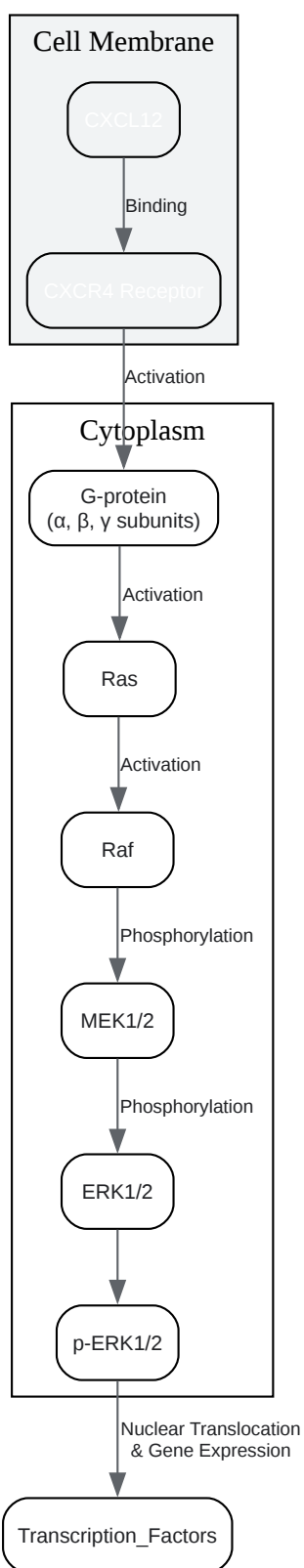
- **Reagent Preparation:** Prepare stock solutions of the alkyne-containing molecule, CuSO_4 , sodium ascorbate, and the copper ligand.
- **Reaction Mixture:** In a microcentrifuge tube, combine the azide-labeled protein and a molar excess of the alkyne-containing molecule in the reaction buffer.
- **Catalyst Addition:** Add the copper ligand, followed by CuSO_4 , and finally sodium ascorbate to initiate the reaction.
- **Incubation:** Incubate the reaction for 1-4 hours at room temperature, protected from light.
- **Purification:** Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Application: Probing the CXCL12/CXCR4 Signaling Pathway

The chemokine receptor CXCR4, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes, including cancer metastasis.^[7] Its ligand, CXCL12, activates downstream signaling cascades upon binding. By labeling CXCL12 with a

reporter molecule using **Azido-PEG2-NHS ester**, researchers can study the intricacies of this pathway.

Upon binding of CXCL12 to CXCR4, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[7] This initiates a signaling cascade that often involves the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8] The level of ERK1/2 phosphorylation can be quantified as a measure of receptor activation.



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